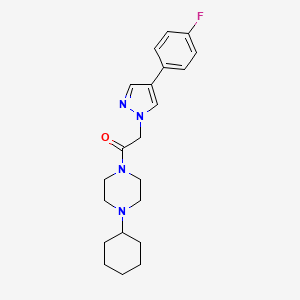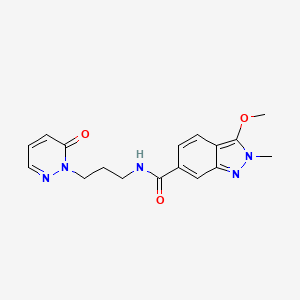
3,3-Difluoro-1-nitro-2-propanol
Vue d'ensemble
Description
3,3-Difluoro-1-nitro-2-propanol is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and a hydroxyl group attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-nitro-2-propanol typically involves the reaction of 3,3-difluoro-2-propanol with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1-nitro-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3,3-difluoro-1-nitro-2-propanone.
Reduction: Formation of 3,3-difluoro-1-amino-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Difluoro-1-nitro-2-propanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-nitro-2-propanol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Difluoro-2-propanol
- 3,3-Difluoro-2-propanol
- 3,3-Difluoro-1-amino-2-propanol
Uniqueness
3,3-Difluoro-1-nitro-2-propanol is unique due to the presence of both nitro and hydroxyl groups on the same molecule, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
1,1-difluoro-3-nitropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO3/c4-3(5)2(7)1-6(8)9/h2-3,7H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMXHIVZNVQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)
![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)
![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)
![1-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}isoquinoline](/img/structure/B2537987.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)
![10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2537990.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)
![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)
